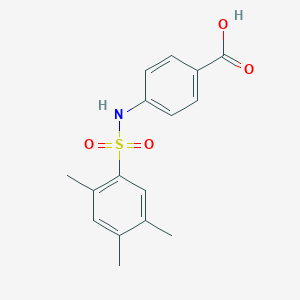
3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as FBTB, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. FBTB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and treatments.
Wirkmechanismus
3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been found to act as a potent inhibitor of several enzymes and receptors in the body. One of the key targets of 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is the enzyme carbonic anhydrase, which plays an important role in the regulation of pH levels in the body. 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has also been found to bind to several receptors in the brain, including the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. These effects are thought to be due to the inhibition of various enzymes and receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several advantages as a research tool, including its high potency and specificity for certain targets in the body. However, its complex synthesis method and limited availability can make it difficult to obtain in large quantities, which can be a limitation for some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of new drugs and treatments based on the compound's biochemical and physiological effects. Another area of research is the investigation of 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide's potential as a diagnostic tool for certain diseases, such as cancer. Additionally, further studies are needed to fully understand the mechanism of action of 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide and its effects on various biological processes.
Synthesemethoden
The synthesis of 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex process that involves several steps. One of the most commonly used methods involves the reaction of 3-fluoroaniline with 2-mercaptobenzothiazole in the presence of a catalyst. The resulting product is then subjected to further purification and characterization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been the subject of extensive research in recent years, with a focus on its potential applications in the field of medicinal chemistry. Several studies have investigated the mechanism of action of 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide and its effects on various biological processes.
Eigenschaften
Produktname |
3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
|---|---|
Molekularformel |
C14H13FN2OS |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H13FN2OS/c15-10-5-3-4-9(8-10)13(18)17-14-16-11-6-1-2-7-12(11)19-14/h3-5,8H,1-2,6-7H2,(H,16,17,18) |
InChI-Schlüssel |
ZZWVKHJBYLVGNG-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F |
Kanonische SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)





![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)



